molecular formula C8H8N2OS B6224575 7-methoxythieno[3,2-b]pyridin-6-amine CAS No. 2763758-85-4

7-methoxythieno[3,2-b]pyridin-6-amine

Cat. No. B6224575
CAS RN: 2763758-85-4
M. Wt: 180.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxythieno[3,2-b]pyridin-6-amine (7-MTPA) is an organic molecule that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound containing a thieno[3,2-b]pyridine ring and a methoxy group, and is a member of the pyridine family. 7-MTPA has been found to possess a wide range of biological activities, such as antibacterial, antifungal, and antiviral properties, as well as potential applications in drug design and development.

Scientific Research Applications

7-methoxythieno[3,2-b]pyridin-6-amine has been studied for its potential applications in various scientific fields. It has been found to possess antibacterial, antifungal, and antiviral properties, and has been studied for its potential applications in drug design and development. In addition, 7-methoxythieno[3,2-b]pyridin-6-amine has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 7-methoxythieno[3,2-b]pyridin-6-amine is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of drugs and other molecules, as well as by blocking the action of certain receptors in the body. In addition, 7-methoxythieno[3,2-b]pyridin-6-amine has been found to inhibit the activity of certain proteins involved in the cell cycle, which may explain its anti-cancer properties.
Biochemical and Physiological Effects
7-methoxythieno[3,2-b]pyridin-6-amine has been found to possess a wide range of biochemical and physiological effects. It has been found to possess antibacterial, antifungal, and antiviral properties, as well as antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 7-methoxythieno[3,2-b]pyridin-6-amine has been found to inhibit the activity of certain enzymes and receptors, as well as certain proteins involved in the cell cycle.

Advantages and Limitations for Lab Experiments

7-methoxythieno[3,2-b]pyridin-6-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be prepared from various starting materials. In addition, it is relatively stable, and has been found to possess a wide range of biological activities. However, it is important to note that the exact mechanism of action of 7-methoxythieno[3,2-b]pyridin-6-amine is not yet fully understood, and further research is needed to fully elucidate its biological effects.

Future Directions

The potential future directions of 7-methoxythieno[3,2-b]pyridin-6-amine research include further investigation into its mechanism of action, as well as its potential applications in drug design and development. In addition, further research is needed to determine the exact biochemical and physiological effects of 7-methoxythieno[3,2-b]pyridin-6-amine, and to explore its potential applications in the treatment of various diseases. Finally, further research is needed to explore the potential use of 7-methoxythieno[3,2-b]pyridin-6-amine in other scientific fields, such as agriculture and food science.

Synthesis Methods

7-methoxythieno[3,2-b]pyridin-6-amine has been synthesized from various starting materials, such as 2-chloro-3-hydroxy-3-methylthieno[3,2-b]pyridine, which is reacted with an amine to produce 7-methoxythieno[3,2-b]pyridin-6-amine. Other methods of synthesis have also been reported, such as the reaction of 1-chloro-2-methylthieno[3,2-b]pyridine with an amine, or the reaction of 2-chloro-3-methylthieno[3,2-b]pyridine with an amine. The use of a palladium catalyst has been reported to improve the yield of the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxythieno[3,2-b]pyridin-6-amine involves the synthesis of the thieno[3,2-b]pyridine ring system followed by the introduction of the amine group at the 6-position and the methoxy group at the 7-position.", "Starting Materials": [ "2-chloro-3-nitropyridine", "thiophene", "sodium hydride", "methylamine", "palladium on carbon", "hydrogen gas", "methanol", "sodium methoxide", "acetic acid", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Nitration of 2-chloro-3-nitropyridine with nitric acid to yield 2-chloro-3-nitro-5-nitropyridine", "Step 2: Cyclization of 2-chloro-3-nitro-5-nitropyridine with thiophene and sodium hydride in DMF to yield thieno[3,2-b]pyridine", "Step 3: Reduction of the nitro group in thieno[3,2-b]pyridine using palladium on carbon and hydrogen gas to yield 7-aminothieno[3,2-b]pyridine", "Step 4: Methylation of 7-aminothieno[3,2-b]pyridine with methylamine and sodium methoxide in methanol to yield 7-methoxythieno[3,2-b]pyridine", "Step 5: Reduction of the nitro group in 7-methoxythieno[3,2-b]pyridine using sodium borohydride and acetic acid in methanol to yield 7-methoxythieno[3,2-b]pyridin-6-amine" ] }

CAS RN

2763758-85-4

Product Name

7-methoxythieno[3,2-b]pyridin-6-amine

Molecular Formula

C8H8N2OS

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.